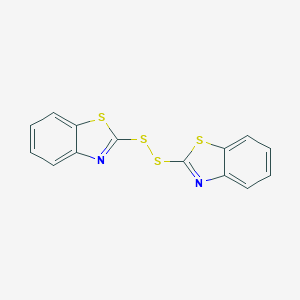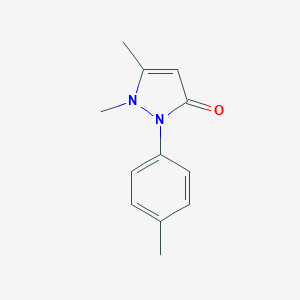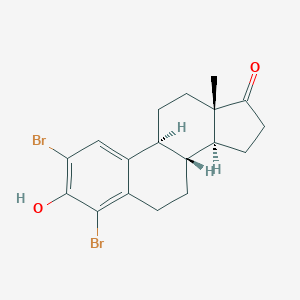
2,4-Dibromo Estrone
Descripción general
Descripción
2,4-Dibromo estrone is a brominated derivative of the steroid hormone estrone. Estrone is one of the three naturally occurring estrogens, which are critical for various biological processes in the human body, particularly in the female reproductive system. The dibromination at positions 2 and 4 on the estrone molecule indicates the addition of bromine atoms, which can significantly alter the chemical and biological properties of the compound.
Synthesis Analysis
The synthesis of 2,4-dibromo estrone derivatives has been described in the literature. Specifically, the preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol 3,17-diacetate, a precursor of radiolabeled estradiol, has been detailed. This compound is synthesized for the purpose of quantitatively determining estradiol receptors, which are important for understanding estrogen signaling pathways . Additionally, 6-alkoxy compounds related to this dibromo estrone derivative have been prepared and investigated, although the specific details of these compounds are not provided in the abstracts .
Molecular Structure Analysis
The molecular structure of 2,4-dibromo estrone derivatives, such as the 2,4-bis(bromomethyl)-estrone methyl ether, includes two reactive bromomethyl groups. These groups are capable of undergoing chemical reactions with various amino acids like cysteine, tryptophan, and histidine, as well as with compounds containing sulfhydryl groups . The presence of these bromomethyl groups is indicative of the compound's potential for bifunctional alkylation, which can be a significant factor in its biological activity.
Chemical Reactions Analysis
2,4-Bis(bromomethyl)-estrone methyl ether reacts with amino acids and sulfhydryl-containing compounds under physiological conditions (0.05 M phosphate buffer pH 7.0). The stoichiometry of its reaction with cysteine has been analyzed, confirming the presence of two reactive bromomethyl groups in the compound . These reactions are important for understanding the compound's interaction with biological molecules and its potential use in biochemical research.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,4-dibromo estrone derivatives are not detailed in the provided abstracts, the presence of bromine atoms is known to influence such properties. Bromine is a heavy atom that can impact the molecular weight, polarity, and reactivity of the compound. The antiestrogenic activity of 2,4-bis(bromomethyl)-estrone methyl ether has been evaluated, showing that it lacks estrogenic activity but possesses a significant and persistent antiestrogenic effect. This effect was demonstrated by its influence on uterine glucose-6-phosphate dehydrogenase activity in ovariectomized rats .
Aplicaciones Científicas De Investigación
Photocatalytic Removal in Water
The removal of estrone, including its derivatives such as 2,4-Dibromo Estrone, from water and wastewater has been studied using photocatalysis. This process is effective in degrading or removing estrone under specific conditions. Key factors influencing the efficiency of this method include the load and type of the catalyst, the wavelength of radiation used, and the pH of the water. Such removal is crucial due to estrone's classification as an endocrine-disrupting compound (EDC) which can adversely affect human and wildlife endocrine systems (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Impact on Hematopoietic Microenvironment
Research has indicated that estrone, including its variants like 2,4-Dibromo Estrone, influences the hematopoietic microenvironment and osteogenesis. It has been used in experimental models to study myelofibrosis, a condition characterized by fibrosis of the bone marrow and extramedullary myelopoiesis. These models have provided insights into human myelofibrosis and the potential mechanisms disrupting hematopoiesis during the development of this condition (Almazov, Ivasenko, & Zaritskii, 1990).
Anti-Breast Cancer Activities
Certain derivatives of estrone, such as 2,4-Dibromo Estrone, have been explored for their anti-breast cancer activities. Synthesized estrone derivatives have shown potential in decreasing tumor volume and inhibiting the growth of breast cancer cells. This includes both in vitro and in vivo studies, suggesting the potential of these compounds as anticancer agents (Amr et al., 2018).
Molecular Recognition and Separation
The development of molecularly imprinted polymers (MIPs) for estrone recognition is another area of research. These MIPs, incorporating magnetic nanoparticles, have been designed for specific recognition and biochemical separation of estrone. This technology is significant for applications in biochemistry and pharmaceuticals, where selective recognition of specific molecules like 2,4-Dibromo Estrone is required (Wang et al., 2009).
Mitotic Arrest and Apoptosis in Cancer Cells
Research has also shown that sulfamoylated derivatives of estrone, which could include 2,4-Dibromo Estrone, have differential effects on inducing mitotic arrest and apoptosis in human breast cancer cells. These derivatives have been found to be more potent than their parent compounds in inhibiting cell growth and could serve as effective anticancer agents (MacCarthy-Morrogh et al., 2000).
Mecanismo De Acción
Target of Action
2,4-Dibromo Estrone, also known as NSC682690, is a derivative of estrone . Estrone is one of the major mammalian estrogens and is an aromatized C18 steroid . The primary targets of estrone are estrogen receptors, specifically ERα . These receptors are found in various tissues, including female organs, breasts, hypothalamus, and pituitary .
Mode of Action
Estrone, and by extension 2,4-Dibromo Estrone, interacts with estrogen receptors in a two-fold manner. Firstly, it binds to the receptors, causing them to dimerize . This dimerization allows the hormone-receptor complex to translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes . This binding can lead to the modulation of gene expression, influencing various cellular processes.
Biochemical Pathways
The interaction of 2,4-Dibromo Estrone with estrogen receptors can affect several biochemical pathways. For instance, estrone is known to modulate the pituitary secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback system . Additionally, estrone can be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .
Pharmacokinetics
Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . .
Result of Action
The molecular and cellular effects of 2,4-Dibromo Estrone’s action are likely to be similar to those of estrone. Estrone has been shown to stimulate epithelial-to-mesenchymal transition (EMT) genes, invasion, and metastasis . It’s also known to protect neurons from excitotoxic damage and increase neuronal survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo Estrone. For instance, the presence of ultraviolet (UV) radiation can influence the environmental fate and persistence of steroidal estrogens, including estrone . UV radiation can potentially degrade these compounds, affecting their environmental concentrations and, consequently, their bioavailability .
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYVIICKQEYPO-HIONPOMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



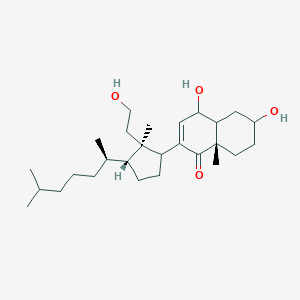
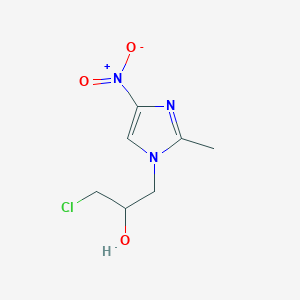
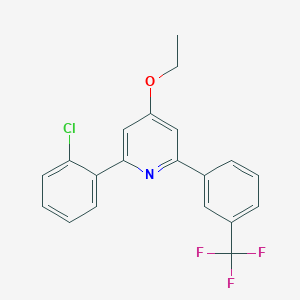
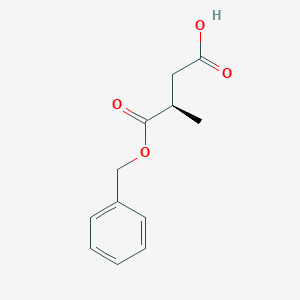
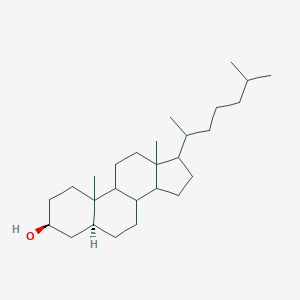
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
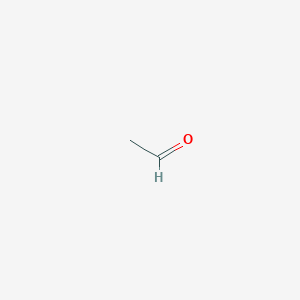
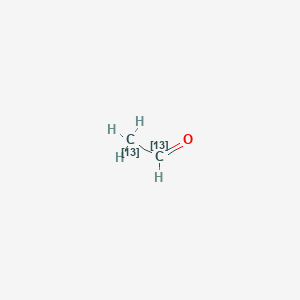
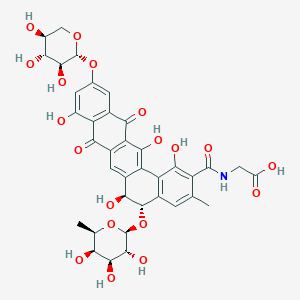
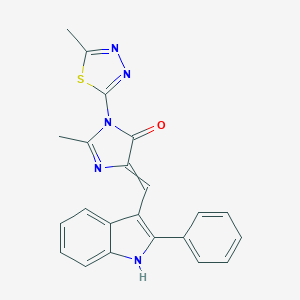
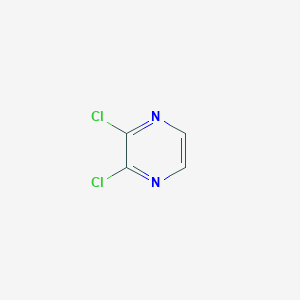
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)
